(8,8-Dimethyl-1-oxaspiro[4.5]decan-2-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine is a versatile small molecule scaffold used in various chemical and pharmaceutical applications. This compound is known for its unique spirocyclic structure, which imparts distinct chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {8,8-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine typically involves a tandem Prins/pinacol reaction. This process uses aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction is catalyzed by a Lewis acid, resulting in the formation of 7-substituted-8-oxaspiro[4.5]decan-1-ones with excellent selectivity and yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high purity, would apply to its industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
{8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or alkoxides under basic conditions.
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds, amine derivatives, and oxides.
Wissenschaftliche Forschungsanwendungen
{8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of {8,8-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine involves its interaction with molecular targets through its amine group. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The spirocyclic structure also contributes to its unique reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol: A related compound with a hydroxyl group instead of an amine group.
{8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride: The hydrochloride salt form of the compound.
Uniqueness
The uniqueness of {8,8-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine lies in its spirocyclic structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structure allows for unique interactions with molecular targets, making it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C12H23NO |
---|---|
Molekulargewicht |
197.32 g/mol |
IUPAC-Name |
(8,8-dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamine |
InChI |
InChI=1S/C12H23NO/c1-11(2)5-7-12(8-6-11)4-3-10(9-13)14-12/h10H,3-9,13H2,1-2H3 |
InChI-Schlüssel |
GVIMTYSHWRVPTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2(CCC(O2)CN)CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.